4-(methoxymethyl)-6-methyl-2-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
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Overview
Description
2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]PYRIDINE is a complex heterocyclic compound that features a unique combination of pyridine, thieno, and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of 3-aminothieno[2,3-b]pyridines with appropriate reagents.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a reaction with 2,5-dimethoxytetrahydrofuran.
Methoxymethylation and Methylation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]PYRIDINE can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]PYRIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]PYRIDINE is unique due to its combination of pyridine, thieno, and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H17N3OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-pyridin-2-yl-3-pyrrol-1-ylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C19H17N3OS/c1-13-11-14(12-23-2)16-17(22-9-5-6-10-22)18(24-19(16)21-13)15-7-3-4-8-20-15/h3-11H,12H2,1-2H3 |
InChI Key |
JNEYZSJWKIRHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CC=CC=N3)N4C=CC=C4)COC |
Origin of Product |
United States |
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